molecular formula C19H18N2O2 B5707173 N-(4-ethoxyphenyl)-N'-2-naphthylurea

N-(4-ethoxyphenyl)-N'-2-naphthylurea

Cat. No. B5707173
M. Wt: 306.4 g/mol
InChI Key: RAWOJVAABWLUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N'-2-naphthylurea, also known as EN-9, is a chemical compound that belongs to the class of urea derivatives. It has been widely studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-2-naphthylurea is not fully understood. However, it has been proposed that it exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-2-naphthylurea has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the proliferation of cancer cells. It has also been found to modulate the immune response and to enhance the activity of certain immune cells, such as natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxyphenyl)-N'-2-naphthylurea in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and to have minimal toxicity. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-N'-2-naphthylurea. One of the areas of research is the development of novel derivatives and analogs with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying its biological activities. Additionally, the potential use of N-(4-ethoxyphenyl)-N'-2-naphthylurea as a diagnostic and therapeutic agent for various diseases warrants further investigation.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-2-naphthylurea involves the reaction between 4-ethoxyaniline and 2-naphthyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is obtained in high yield and purity by recrystallization.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-2-naphthylurea has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a diagnostic and therapeutic agent for various diseases, including cancer and viral infections.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-naphthalen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-2-23-18-11-9-16(10-12-18)20-19(22)21-17-8-7-14-5-3-4-6-15(14)13-17/h3-13H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWOJVAABWLUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-naphthalen-2-ylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.